molecular formula C16H17BrO3 B5222794 1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5222794
M. Wt: 337.21 g/mol
InChI Key: DRWHTSVRWPOXEI-UHFFFAOYSA-N
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Description

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H17BrO3 It is a derivative of benzene, characterized by the presence of a bromine atom and ethoxyphenoxyethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the reaction of 4-bromophenol with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for an extended period, usually around 18 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other halogens. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield 1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene.

Scientific Research Applications

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targetsThe ethoxyphenoxyethoxy groups can also participate in various chemical reactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-ethoxybenzene: Similar structure but lacks the ethoxyphenoxyethoxy groups.

    1-bromo-4-(2-ethoxyethoxy)benzene: Similar but with fewer ethoxy groups.

    1-bromo-4-(2-(4-bromophenoxy)ethoxy)benzene: Contains an additional bromine atom on the phenoxy group.

Uniqueness

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to the presence of both bromine and ethoxyphenoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-14-7-9-16(10-8-14)20-12-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWHTSVRWPOXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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